molecular formula C15H12F3N7O2 B2458960 (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034351-18-1

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2458960
CAS No.: 2034351-18-1
M. Wt: 379.303
InChI Key: MLHPIHFLQUMVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12F3N7O2 and its molecular weight is 379.303. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques and Crystal Structure : The creation of boric acid ester intermediates with benzene rings, through substitution reactions, highlights advanced synthesis techniques. These compounds are analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction, with their molecular structures further calculated using Density Functional Theory (DFT) to compare with X-ray values, indicating the importance of these compounds in understanding molecular conformation and electronic structures (Huang et al., 2021).

Optical and Electronic Properties

Large Stokes' Shift Emitters : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives exhibiting large Stokes' shifts and tunable quantum yields demonstrates the utility of similar compounds in developing luminescent materials. This application is crucial for the creation of low-cost luminescent materials with potential uses in display technology and optical sensors (Volpi et al., 2017).

Supramolecular Chemistry

Isomorphism and Exchange Rules : Studies on isomorphous structures and the chlorine-methyl (Cl-Me) exchange rule in small heterocyclic analogues show how such compounds can serve as models to understand supramolecular interactions, which are fundamental in crystal engineering and the design of molecular materials (Swamy et al., 2013).

Biological Applications

Antimicrobial Activities : The antimicrobial activities of pyrazoline derivatives, as well as studies on nicotinic acid hydrazide derivatives, highlight the potential of such compounds in developing new antibacterial and antimycobacterial agents. These studies are crucial for the discovery of novel drugs to combat resistant bacterial strains (Kumar et al., 2012).

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N7O2/c16-15(17,18)14-20-12(21-27-14)10-4-5-24(7-10)13(26)9-2-1-3-11(6-9)25-8-19-22-23-25/h1-3,6,8,10H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHPIHFLQUMVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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